molecular formula C7H6ClN3 B13905849 7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1779760-66-5

7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13905849
CAS No.: 1779760-66-5
M. Wt: 167.59 g/mol
InChI Key: DUJGRUVMQCXEOZ-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position further defines its unique chemical identity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction is carried out under acidic conditions, often using glacial acetic acid as a solvent . The process involves cyclization and subsequent chlorination to introduce the chlorine atom at the 7th position.

Industrial Production Methods: Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
  • 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
  • 1H-pyrazolo[3,4-b]pyridine

Comparison: While these compounds share a similar core structure, the position and type of substituents can significantly affect their chemical properties and biological activities. For example, the presence of a methyl group at different positions can alter the compound’s reactivity and its interaction with biological targets .

Properties

IUPAC Name

7-chloro-3-methyl-2H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-6-7(11-10-4)5(8)2-3-9-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJGRUVMQCXEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C(=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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